molecular formula C7H7ClN2O3 B1596199 5-Chloro-2-methoxy-4-nitroaniline CAS No. 6259-08-1

5-Chloro-2-methoxy-4-nitroaniline

Cat. No.: B1596199
CAS No.: 6259-08-1
M. Wt: 202.59 g/mol
InChI Key: POKAEVPBUOLQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

5-Chloro-2-methoxy-4-nitroaniline is a chemical compound that has been used in various applications, including the synthesis of other compounds . It’s important to note that the compound’s targets can vary depending on its application and the specific context in which it is used.

Mode of Action

It is known that nitroaniline compounds can undergo various chemical reactions, including formylation, nitration, and hydrolysis . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can potentially affect various biochemical pathways, depending on the specific context and conditions.

Result of Action

It’s known that the compound can be used in the synthesis of other compounds, suggesting that it can influence molecular and cellular processes through its role as a precursor in these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific context in which it is used, including the presence of other compounds and the specific conditions of the environment.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including flavin-dependent monooxygenases and aniline dioxygenases . These interactions are crucial for the compound’s metabolic degradation and transformation. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the removal of nitro groups and subsequent transformation into other metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound can affect cellular redox states and oxidative stress responses, potentially leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it has been reported to inhibit the activity of certain nitroreductases, thereby affecting the reduction of nitro groups . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and oxidative stress . These dose-dependent effects are important considerations for the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative degradation and conjugation reactions. The compound is metabolized by enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, leading to the formation of metabolites like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-nitroaniline typically involves nitration and chlorination reactions. One common method is the nitration of 2-methoxyaniline followed by chlorination. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for chlorination.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves large-scale reactors and precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-4-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using iron powder or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions often involve halogenation or nitration using appropriate reagents like chlorine gas or nitric acid.

Major Products Formed:

  • Oxidation: Produces corresponding oxo-compounds.

  • Reduction: Yields reduced derivatives of the compound.

  • Substitution: Forms various halogenated or nitrated derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-4-nitroaniline is utilized in several scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

  • Biology: Used in biochemical studies and as a probe in molecular biology research.

  • Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitroaniline

  • 5-Chloro-4-methoxy-2-nitroaniline

  • 5-Chloro-N,N-dibenzyl-2-methoxy-4-nitroaniline

This comprehensive overview highlights the significance of 5-Chloro-2-methoxy-4-nitroaniline in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-chloro-2-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKAEVPBUOLQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211624
Record name 5-Chloro-4-nitro-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-08-1
Record name 5-Chloro-2-methoxy-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6259-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-nitro-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6259-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-4-nitro-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-nitro-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-methoxy-4-nitrobenzenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF43BHJ6JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.5 mol (99.5 g) of 2-acetamido-4-chloro-5-nitroanisole and 125 ml of a solution of potassium hydroxide (140 g of KOH/100 ml of water) are introduced into a 500 ml flask; the mixture is brought to between 100° and 110° C. for one hour and three quarters; the product is dried without heating and washed with water.
Quantity
99.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-4-nitroaniline
Reactant of Route 2
5-Chloro-2-methoxy-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methoxy-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methoxy-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methoxy-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methoxy-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.